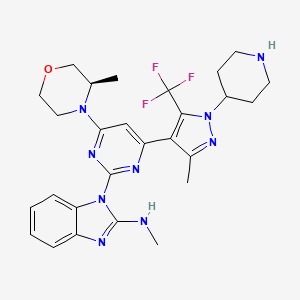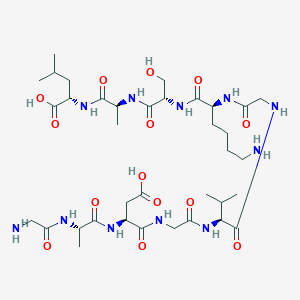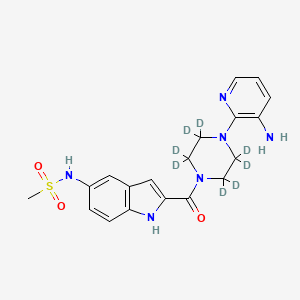
N-Desisopropyl Delavirdine-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desisopropyl Delavirdine-d8 is a deuterium-labeled analog of N-Desisopropyl Delavirdine, which is a metabolite of Delavirdine. Delavirdine is a bisheteroarylpiperazine reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection . The deuterium labeling in this compound makes it useful in various research applications, particularly in the study of drug metabolism and pharmacokinetics.
Vorbereitungsmethoden
The synthesis of N-Desisopropyl Delavirdine-d8 involves the incorporation of deuterium atoms into the molecular structure of N-Desisopropyl Delavirdine. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Precursors: Using deuterated starting materials in the synthesis of N-Desisopropyl Delavirdine can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial production methods for this compound would likely involve large-scale deuterium exchange reactions or the use of deuterated precursors to ensure the consistent incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
N-Desisopropyl Delavirdine-d8 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound could lead to the formation of this compound oxide.
Wissenschaftliche Forschungsanwendungen
N-Desisopropyl Delavirdine-d8 has several scientific research applications, including:
Drug Metabolism Studies: The deuterium labeling allows for the tracking of the compound in metabolic studies, providing insights into the metabolic pathways and the identification of metabolites.
Pharmacokinetics: The compound can be used to study the absorption, distribution, metabolism, and excretion (ADME) of Delavirdine and its metabolites.
Biological Research: It can be used in studies investigating the biological effects of Delavirdine and its metabolites on various cellular processes.
Industrial Applications: The compound can be used in the development of new drugs and in the optimization of existing drug formulations.
Wirkmechanismus
N-Desisopropyl Delavirdine-d8, like Delavirdine, acts as a non-nucleoside reverse transcriptase inhibitor. It binds directly to the reverse transcriptase enzyme of HIV-1, blocking the RNA-dependent and DNA-dependent DNA polymerase activities by disrupting the enzyme’s catalytic site . This inhibition prevents the replication of the viral genome, thereby reducing the viral load in infected individuals.
Vergleich Mit ähnlichen Verbindungen
N-Desisopropyl Delavirdine-d8 can be compared with other similar compounds, such as:
N-Desisopropyl Delavirdine: The non-deuterated analog, which lacks the deuterium labeling.
6’-Hydroxy this compound: Another deuterium-labeled analog with a hydroxyl group at the 6’ position.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in the study of drug metabolism and pharmacokinetics.
Eigenschaften
Molekularformel |
C19H22N6O3S |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
N-[2-[4-(3-aminopyridin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C19H22N6O3S/c1-29(27,28)23-14-4-5-16-13(11-14)12-17(22-16)19(26)25-9-7-24(8-10-25)18-15(20)3-2-6-21-18/h2-6,11-12,22-23H,7-10,20H2,1H3/i7D2,8D2,9D2,10D2 |
InChI-Schlüssel |
MTEFFPTUUPAKOV-UFBJYANTSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1C2=C(C=CC=N2)N)([2H])[2H])([2H])[2H])C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C)([2H])[2H])[2H] |
Kanonische SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



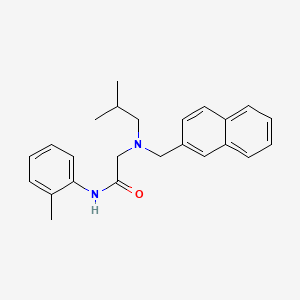
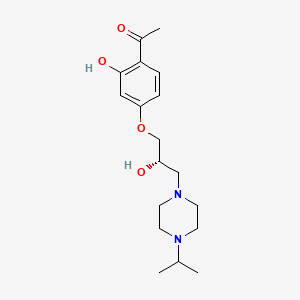
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
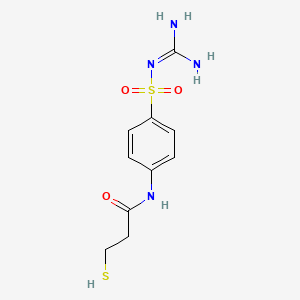
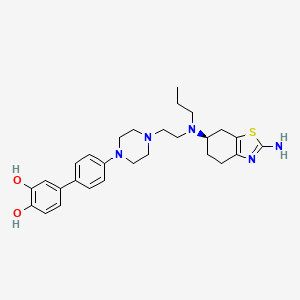
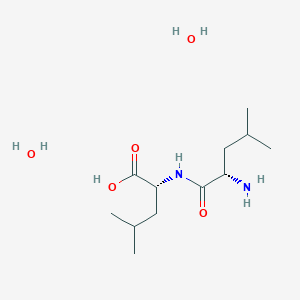
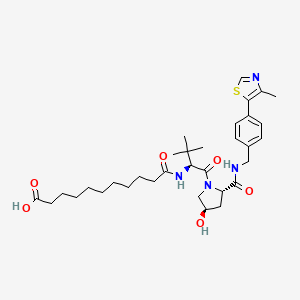
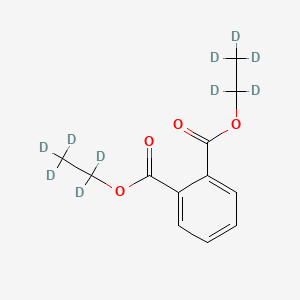
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)
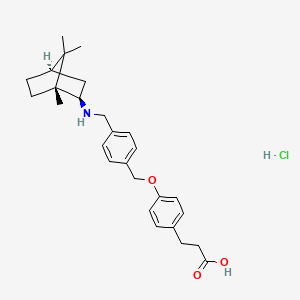
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
